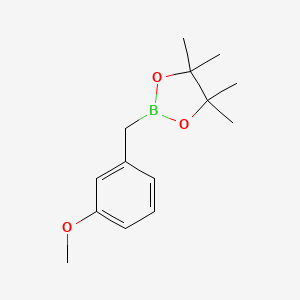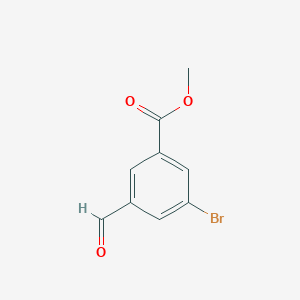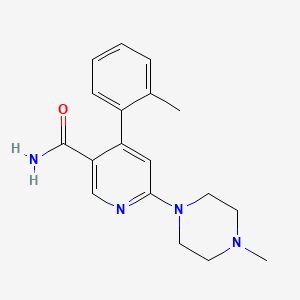
4-(6-メトキシナフタレン-2-イル)ブタン-2-オール
概要
説明
“4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is a chemical compound with the CAS Number: 65726-24-1 . It has a molecular weight of 230.31 . The IUPAC name for this compound is 4-(6-methoxy-2-naphthyl)-2-butanol . It is also known as Nabumetone Impurity C .
Synthesis Analysis
The synthesis of “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” involves the condensation of 6-methoxy-2-naphthaldehyde with acetone in an aqueous solution of NaOH. This gives 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which is then reduced with H2 over Pd-C in ethyl acetate .Molecular Structure Analysis
The InChI code for “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is 1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is involved in the metabolic pathway of Nabumetone . It can be further metabolized to form "4-(6-Methoxy-2-naphthyl)-butan-2-ol glucuronide" .Physical And Chemical Properties Analysis
The compound “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” has a molecular formula of C15H18O2 and a molecular weight of 230.30 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
がん研究における抗増殖剤
この化合物は、乳がん(MCF-7)、胃がん(HGC-27)、子宮頸がん(HeLa)など、いくつかのヒトがん細胞株に対する抗増殖活性を評価されています。 これは、これらのタイプのがんの治療法の開発における潜在的な使用を示唆しています .
医薬品誘導体の合成
これは、医薬品誘導体の合成における前駆体として機能し、スペクトルデータが分析されるナプロキセン誘導体の調製など、薬物設計および医薬品研究における使用を示しています .
関節炎の治療
この化合物は、リウマチ性疾患、関節リウマチ、および変形性関節症の治療に使用され、炎症性疾患の治療的用途における重要性を強調しています .
抗菌活性
この化合物の誘導体シリーズが合成され、抗菌活性を評価しました。 これらの化合物の最小発育阻止濃度は、さまざまな細菌株に対して決定され、抗菌剤としての可能性を示しています .
化学合成と特性評価
これは、医薬品化学や材料科学など、さまざまな分野で潜在的な用途を持つ、新しいタイプの化合物の合成につながる化学反応に関与しています .
研究のための市販
この化合物は市販されており、さまざまな分野にわたる科学研究開発における使用を容易にします。 研究者は、上記の用途に関連する研究のためにアクセスできます .
特性
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVOSYBERVWSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65726-24-1 | |
| Record name | Nabumetone alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065726241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NABUMETONE ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394320Y6J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol in the metabolism of nabumetone?
A: This compound, identified as MNBO in the study, is a key intermediate in the metabolic pathway of nabumetone. The research demonstrates that MNBO is generated from nabumetone in both microsomes and S9 extracts, indicating its formation in the initial steps of nabumetone's breakdown within the body []. This finding contributes to understanding the complex enzymatic processes involved in converting nabumetone into its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)











![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)

